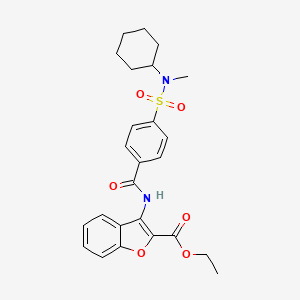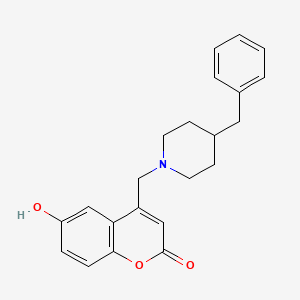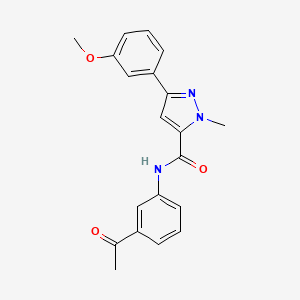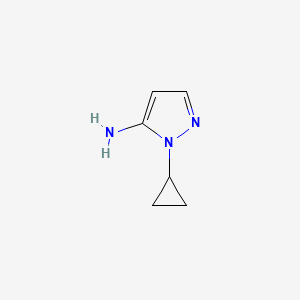
ethyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a benzofuran ring . Benzofuran is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . In this case, the benzofuran ring contains both carbon and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a benzofuran ring, an amide group, and a carboxylate ester.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group might undergo hydrolysis, and the benzofuran ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar amide and ester groups, while its reactivity would be influenced by the aromatic benzofuran ring .Scientific Research Applications
Synthesis and Structural Studies
A series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, including compounds related to ethyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate, were synthesized via a one-pot reaction. This process showcases the chemical versatility and potential applications of such compounds in developing new chemical entities with specific properties. The structural elucidation of these compounds was based on spectral data and elemental analyses, highlighting their potential for further pharmacological studies (Gao et al., 2011).
Crystal Structure Analysis
The crystal structures of several benzofuran derivatives, including those structurally similar to this compound, have been analyzed. These studies provide insight into the molecular packing, hydrogen bonding, and π–π interactions which are crucial for understanding the physicochemical properties of these compounds. Such analyses are essential for the rational design of new materials and drugs (Choi et al., 2009).
Domino Strategies in Organic Synthesis
Efficient synthetic strategies have been developed for the synthesis of multifunctionalized benzofuran derivatives. These methods employ microwave irradiation in ethyl alcohol, demonstrating the utility of this compound and related compounds in organic synthesis. The ability to precipitate products directly from the reaction solution without tedious workup procedures highlights the eco-friendly aspect of these synthetic approaches (Ma et al., 2014).
Polymerization Properties
Studies on benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate have shown spontaneous thermoreversible polymerization. This research provides insights into how substituents on benzofuran compounds can modulate polymer properties, including molecular weight, structure, and thermoreversibility. Such findings are significant for the development of new materials with tailored properties (Cappelli et al., 2007).
Future Directions
properties
IUPAC Name |
ethyl 3-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-3-32-25(29)23-22(20-11-7-8-12-21(20)33-23)26-24(28)17-13-15-19(16-14-17)34(30,31)27(2)18-9-5-4-6-10-18/h7-8,11-16,18H,3-6,9-10H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQQWLKYPHLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)


![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)


![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)



![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)
